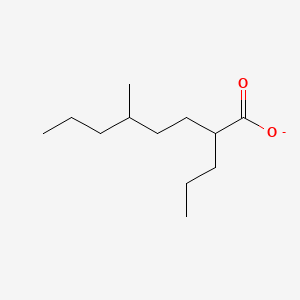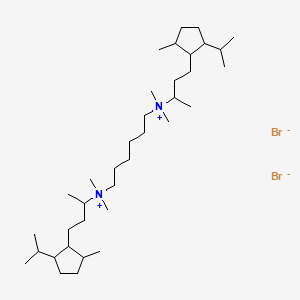
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) is a complex organic compound with a unique structure This compound is characterized by its ammonium core, which is linked to two cyclopentyl groups that are further substituted with isopropyl and methyl groups The presence of dimethyl groups and dibromide ions adds to its complexity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) involves multiple steps The initial step typically involves the preparation of the cyclopentyl derivatives, which are then reacted with hexamethylene diamine The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization and filtration are employed to isolate the final product.
化学反应分析
Types of Reactions
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dichloride, hemihydrate): Similar in structure but with chloride ions instead of bromide.
Ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, diiodide, hemihydrate): Similar in structure but with iodide ions instead of bromide.
Uniqueness
The uniqueness of ammonium, hexamethylenebis((3-((2-isopropyl-5-methyl)cyclopentyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) lies in its specific combination of functional groups and the presence of bromide ions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
67011-27-2 |
|---|---|
分子式 |
C36H74Br2N2 |
分子量 |
694.8 g/mol |
IUPAC 名称 |
6-[dimethyl-[4-(2-methyl-5-propan-2-ylcyclopentyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2-methyl-5-propan-2-ylcyclopentyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C36H74N2.2BrH/c1-27(2)33-21-17-29(5)35(33)23-19-31(7)37(9,10)25-15-13-14-16-26-38(11,12)32(8)20-24-36-30(6)18-22-34(36)28(3)4;;/h27-36H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZYTBCKRLFSMZAD-UHFFFAOYSA-L |
规范 SMILES |
CC1CCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCC2C(C)C)C)C(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

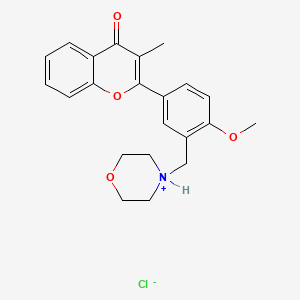
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)

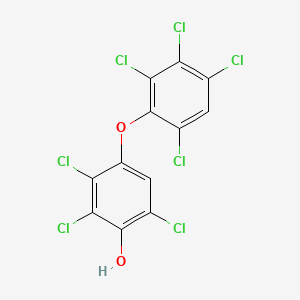
![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
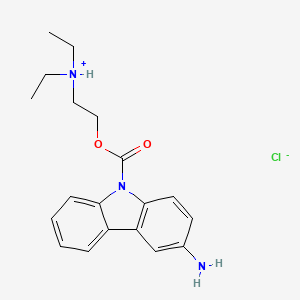

![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
